molecular formula C17H9ClN2O2 B7747784 2-(4-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

2-(4-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Cat. No.: B7747784
M. Wt: 308.7 g/mol
InChI Key: QMKJYEUBBYHCOI-UHFFFAOYSA-N
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Description

2-(4-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is a synthetic organic compound It is characterized by the presence of a chloroaniline group, an indene-2-ylidene moiety, and an acetonitrile group

Properties

IUPAC Name

2-(4-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O2/c18-10-5-7-11(8-6-10)20-14(9-19)15-16(21)12-3-1-2-4-13(12)17(15)22/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKJYEUBBYHCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indene-2-ylidene Moiety: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Chloroaniline Group: This step might involve a nucleophilic substitution reaction where a chloroaniline derivative is introduced.

    Formation of the Acetonitrile Group: This could be achieved through a cyanation reaction, where a suitable leaving group is replaced by a nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially affecting the indene-2-ylidene moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chloroaniline group could participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products might include oxidized derivatives of the indene-2-ylidene moiety.

    Reduction: Reduced forms of the nitrile group, such as primary amines.

    Substitution: Various substituted derivatives of the chloroaniline group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the development of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds might include other derivatives of indene or chloroaniline. The uniqueness of 2-(4-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity.

List of Similar Compounds

    Indene derivatives: Compounds with similar indene-2-ylidene moieties.

    Chloroaniline derivatives: Compounds with similar chloroaniline groups.

    Acetonitrile derivatives: Compounds with similar nitrile groups.

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